Bis(1,10-phenanthroline)oxalatoiron

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

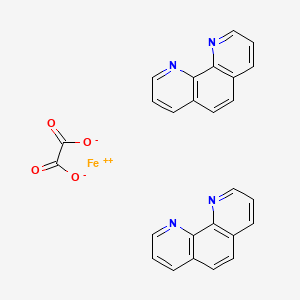

2D Structure

Properties

CAS No. |

14783-55-2 |

|---|---|

Molecular Formula |

C26H16FeN4O4 |

Molecular Weight |

504.3 g/mol |

IUPAC Name |

iron(2+);oxalate;1,10-phenanthroline |

InChI |

InChI=1S/2C12H8N2.C2H2O4.Fe/c2*1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;3-1(4)2(5)6;/h2*1-8H;(H,3,4)(H,5,6);/q;;;+2/p-2 |

InChI Key |

AOCXPZDHIGHAPF-UHFFFAOYSA-L |

Canonical SMILES |

C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C(=O)(C(=O)[O-])[O-].[Fe+2] |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry for Bis 1,10 Phenanthroline Oxalatoiron

The synthesis of the coordination compound Bis(1,10-phenanthroline)oxalatoiron, with the chemical formula [Fe(phen)₂(ox)], involves the self-assembly of an iron(II) metal center with two 1,10-phenanthroline (B135089) ligands and one oxalate (B1200264) ligand. ontosight.ai The formation of this stable, low-spin octahedral complex is governed by the coordination of the bidentate 1,10-phenanthroline ligands through their nitrogen atoms and the bidentate oxalate ligand via its oxygen atoms. ontosight.ai

Precursor Chemistry

The synthesis of the final iron complex is dependent on the availability and purity of its constituent precursors.

1,10-Phenanthroline (phen) : This heterocyclic organic compound is a crucial bidentate ligand. wikipedia.org It is typically prepared via a double Skraup reaction, which involves the condensation of o-phenylenediamine (B120857) with glycerol (B35011) in the presence of sulfuric acid and an oxidizing agent like arsenic acid or nitrobenzene. wikipedia.org In this process, the dehydration of glycerol yields acrolein, which then undergoes condensation with the amine, followed by cyclization to form the phenanthroline scaffold. wikipedia.org 1,10-phenanthroline is a white solid that is soluble in organic solvents and is often sold as the monohydrate. wikipedia.org

Iron(II) Source : A soluble salt of iron in the +2 oxidation state is required. Common examples include ferrous ammonium (B1175870) sulfate (B86663) hexahydrate (Fe(NH₄)₂(SO₄)₂·6H₂O) or ferrous sulfate heptahydrate (FeSO₄·7H₂O). The choice of salt can influence the solubility and purification of the final product. To ensure the iron remains in the Fe(II) state and does not oxidize to Fe(III), a reducing agent such as hydroxylamine (B1172632) hydrochloride may be employed during the synthesis. researchgate.net

Oxalate Source : The bidentate oxalate ligand (C₂O₄²⁻) is typically introduced from a soluble salt like potassium oxalate (K₂C₂O₄) or ammonium oxalate ((NH₄)₂C₂O₄), or directly from oxalic acid (H₂C₂O₄). The oxalate anion coordinates to the iron center through two of its oxygen atoms. ontosight.ai

The table below details the precursors involved in the synthesis.

| Precursor Name | Chemical Formula | Role in Synthesis |

| 1,10-Phenanthroline | C₁₂H₈N₂ | Bidentate N,N'-donor ligand wikipedia.org |

| Iron(II) Salt | Fe²⁺ (e.g., from FeSO₄) | Central metal ion ontosight.ai |

| Oxalate Source | C₂O₄²⁻ (e.g., from K₂C₂O₄) | Bidentate O,O'-donor ligand ontosight.ai |

Synthetic Methodology

A plausible synthetic approach is summarized below:

Preparation of Precursor Solutions : An aqueous solution of the iron(II) salt is prepared. Separately, the 1,10-phenanthroline ligand is dissolved, often in a minimum amount of ethanol (B145695) to ensure solubility. prepchem.com The oxalate salt is dissolved in water.

Complexation : The aqueous solution of the iron(II) salt is combined with the oxalate solution. This is followed by the slow, dropwise addition of the 1,10-phenanthroline solution with constant stirring.

Precipitation and Isolation : The formation of the deeply colored this compound complex occurs, which is sparingly soluble in the reaction medium, leading to its precipitation.

Purification : The resulting solid precipitate is collected by filtration, washed with water and ethanol to remove any unreacted precursors and soluble impurities, and then dried.

The table below outlines a representative synthetic scheme.

| Step | Reagents & Conditions | Purpose |

| 1 | Iron(II) sulfate, Potassium oxalate, Deionized water | Formation of an aqueous solution containing the iron(II) and oxalate ions. |

| 2 | 1,10-phenanthroline, Ethanol | Preparation of the ligand solution. prepchem.com |

| 3 | Mix solutions from steps 1 & 2 at room temperature with stirring | Coordination of the ligands to the iron(II) center to form the complex. |

| 4 | Vacuum filtration, washing with water and ethanol | Isolation and purification of the precipitated product. |

Principles of Sustainable Synthesis in Coordination Chemistry Relevant to Bis 1,10 Phenanthroline Oxalatoiron

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov These principles are highly relevant to the synthesis of coordination compounds like Bis(1,10-phenanthroline)oxalatoiron, promoting more environmentally benign and efficient methodologies. Iron itself is an attractive metal for sustainable synthesis as it is abundant, inexpensive, and has low toxicity, with regulatory authorities considering it a "metal with minimum safety concern". acs.org

Key green chemistry principles applicable to this synthesis include:

Atom Economy : The synthesis of this compound is an addition reaction where the precursors combine to form the final product with few, if any, byproducts. A one-pot synthesis, where all reactants are combined in a single reaction vessel, maximizes atom economy by incorporating the maximum number of atoms from the reactants into the final product. nih.gov

Use of Safer Solvents : The synthesis can be effectively carried out in water or a mixture of water and ethanol (B145695). prepchem.com Both are considered green solvents due to their low toxicity and environmental impact, avoiding the need for more hazardous chlorinated or aromatic solvents. nih.gov

Waste Prevention : By carefully controlling the stoichiometry of the reactants, the amount of unreacted starting material left over is minimized. The high yield and precipitation of the product directly from the reaction mixture simplify purification and significantly reduce the generation of waste streams that would otherwise result from more complex purification methods like chromatography. nih.gov

Catalysis : While the synthesis of the complex itself is stoichiometric, iron complexes are widely explored as catalysts for organic reactions. wiley-vch.de The design of such complexes, including the choice of ligands like 1,10-phenanthroline (B135089), is crucial for their catalytic activity. Strong field ligands can influence the spin state and redox properties of the iron center, which are key determinants of its catalytic behavior. acs.org The development of efficient iron-based catalysts is a cornerstone of sustainable chemistry, aiming to replace more expensive and toxic heavy metal catalysts like palladium. acs.orgwiley-vch.de

The application of these principles to the synthesis of this compound is summarized in the following table.

| Green Chemistry Principle | Application to this compound Synthesis |

| Waste Prevention | High-yield precipitation reaction minimizes byproducts and simplifies purification. nih.gov |

| Atom Economy | One-pot addition reaction incorporates a high percentage of reactant atoms into the final product. nih.gov |

| Safer Solvents & Auxiliaries | Utilizes water and ethanol, which are environmentally benign solvents. prepchem.comnih.gov |

| Design for Energy Efficiency | The reaction proceeds under ambient temperature and pressure, reducing energy demand. |

| Use of Renewable Feedstocks | While not directly applicable to the inorganic precursors, the glycerol (B35011) used for phenanthroline synthesis can be sourced from biodiesel production. wikipedia.org |

| Inherently Safer Chemistry | Employs iron, a non-toxic and abundant metal, reducing risks associated with heavy metal use. acs.org |

Structural Elucidation and Coordination Geometry of Bis 1,10 Phenanthroline Oxalatoiron

Advanced Crystallographic Investigations for Molecular and Supramolecular Structure

Single-Crystal X-ray Diffraction Analysis of Coordination Environment

Single-crystal X-ray diffraction is an unparalleled technique for obtaining a definitive three-dimensional structure of a molecule. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed electron density map can be constructed, from which the positions of individual atoms can be determined with high precision.

In bis(1,10-phenanthroline)oxalatoiron, the central iron ion is coordinated to two 1,10-phenanthroline (B135089) (phen) ligands and one oxalate (B1200264) (ox) ligand. ontosight.ai Single-crystal X-ray diffraction studies would reveal the precise coordination geometry around the iron center. Typically, with two bidentate phenanthroline ligands and one bidentate oxalate ligand, the iron atom is expected to have a coordination number of six, resulting in an octahedral or distorted octahedral geometry. ontosight.airesearchgate.net The 1,10-phenanthroline ligands coordinate through their two nitrogen atoms, while the oxalate ligand coordinates through two of its oxygen atoms. ontosight.ai The resulting complex, [Fe(phen)₂(ox)], possesses a specific stereochemical configuration. The arrangement of the ligands around the iron center can lead to different isomers, and single-crystal X-ray diffraction is the definitive method to identify the specific isomer present in the crystalline state. The Fe-N bond lengths in related iron(II)-phenanthroline complexes are indicative of the spin state of the iron ion, with low-spin Fe(II) complexes exhibiting shorter Fe-N bonds. nih.govnih.gov

A detailed analysis of the single-crystal X-ray diffraction data allows for the precise measurement of all intramolecular bond lengths and angles within the this compound complex. This includes the Fe-N bonds to the phenanthroline ligands and the Fe-O bonds to the oxalate ligand. The bond angles between the coordinating atoms (N-Fe-N, O-Fe-O, and N-Fe-O) define the shape and any distortions of the coordination polyhedron. nih.gov Furthermore, the bond lengths and angles within the phenanthroline and oxalate ligands themselves can be accurately determined, providing insight into the electronic effects of coordination on the ligands.

| Bond/Angle | Typical Value |

| Fe-N (phen) | ~2.15 - 2.20 Å |

| Fe-O (ox) | ~2.00 - 2.10 Å |

| N-Fe-N (bite angle) | ~75 - 80° |

| O-Fe-O (bite angle) | ~80 - 85° |

| N-Fe-N (trans) | ~160 - 170° |

| N-Fe-O (cis) | ~85 - 95° |

| N-Fe-O (trans) | ~170 - 180° |

Note: The values presented are typical ranges for related iron(II) complexes and would be precisely determined for this compound through single-crystal X-ray diffraction.

Powder X-ray Diffraction for Phase Purity Assessment and Crystalline Structure Confirmation

Powder X-ray diffraction (PXRD) is a complementary technique to single-crystal X-ray diffraction. Instead of a single crystal, a finely powdered sample is used, which contains a vast number of randomly oriented crystallites. The resulting diffraction pattern is a characteristic fingerprint of the crystalline phase. PXRD is primarily used to confirm the phase purity of a synthesized sample of this compound, ensuring that the bulk material consists of a single crystalline form. nih.govnih.govresearchgate.net By comparing the experimental PXRD pattern with a pattern simulated from the single-crystal X-ray diffraction data, the identity and crystallinity of the bulk sample can be verified.

Spectroscopic Techniques for Probing Structural Features

While X-ray diffraction provides a static picture of the crystalline state, spectroscopic techniques offer valuable information about the electronic and vibrational properties of the molecule, which are directly related to its structure. These techniques can be applied to samples in various states, including solid and solution.

For this compound, a combination of spectroscopic methods is employed to corroborate the structural information obtained from crystallography and to probe the complex's behavior in different environments.

Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques are sensitive to the vibrations of chemical bonds. The IR and Raman spectra of this compound would exhibit characteristic bands corresponding to the vibrational modes of the phenanthroline and oxalate ligands. uncw.edu Shifts in the vibrational frequencies of the ligands upon coordination to the iron center can provide evidence of bonding. For instance, changes in the C=O stretching frequency of the oxalate ligand and the C=N and C=C stretching frequencies of the phenanthroline rings would confirm their coordination to the iron ion. uncw.edu

UV-Visible Spectroscopy: The electronic absorption spectrum of this compound in the ultraviolet and visible regions is dominated by intense absorption bands. nih.gov These bands arise from π→π* transitions within the phenanthroline ligands and metal-to-ligand charge transfer (MLCT) transitions from the iron d-orbitals to the π* orbitals of the phenanthroline ligands. ontosight.ainih.gov The position and intensity of the MLCT bands are particularly sensitive to the coordination environment and the oxidation state of the iron center. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: While iron(II) complexes can be paramagnetic, potentially complicating NMR analysis, useful information can still be obtained, particularly for diamagnetic low-spin systems. ¹H and ¹³C NMR spectroscopy can be used to characterize the ligand environment. nih.gov The chemical shifts of the protons and carbons on the phenanthroline and oxalate ligands would be affected by coordination to the iron center, providing further confirmation of the complex's structure in solution.

Mössbauer Spectroscopy: This technique is particularly powerful for studying iron-containing compounds. It provides detailed information about the oxidation state, spin state, and coordination environment of the iron nucleus. The isomer shift and quadrupole splitting parameters obtained from the Mössbauer spectrum of this compound would definitively establish the +2 oxidation state and the spin state (high-spin or low-spin) of the iron center.

| Spectroscopic Technique | Information Obtained |

| Infrared (IR) & Raman | Confirmation of ligand coordination, identification of functional groups. |

| UV-Visible | Electronic transitions (π→π*, MLCT), information on coordination geometry. |

| Nuclear Magnetic Resonance (NMR) | Ligand environment in solution, structural confirmation. |

| Mössbauer | Oxidation state, spin state, and symmetry of the iron center. |

Vibrational Spectroscopy (IR and Raman) for Functional Group and Coordination Site Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule and determining how they are involved in coordination. In [Fe(phen)₂(ox)], the spectra are analyzed by comparing the vibrational frequencies of the complex with those of the free ligands, 1,10-phenanthroline (phen) and oxalate (ox). Shifts in these frequencies provide direct evidence of coordination.

The 1,10-phenanthroline ligand has a rigid, planar structure, and its coordination to the iron center occurs through its two nitrogen atoms. nih.gov This interaction causes noticeable changes in the ligand's vibrational spectrum. The characteristic C=N stretching vibration in free 1,10-phenanthroline is observed to shift upon complexation, indicating the formation of Fe-N bonds. researchgate.net Strong bands in the 1400–1650 cm⁻¹ region, associated with the aromatic ring system of phenanthroline, are also altered. umich.edu The appearance of new bands at lower frequencies (typically below 600 cm⁻¹) can be attributed to the Fe-N stretching vibrations, directly confirming the coordination of the nitrogen atoms to the iron center. researchgate.net

The bidentate oxalate ligand (C₂O₄²⁻) coordinates to the iron center through two of its oxygen atoms. The vibrational spectrum of the oxalate ligand is particularly sensitive to its coordination mode. Key vibrations include the symmetric and asymmetric stretching of the C=O and C-O bonds. In the [Fe(phen)₂(ox)] complex, the coordination to iron leads to shifts in these bands compared to the free oxalate ion. For instance, investigations of iron(II) oxalate hydrates show characteristic bands for the oxalate ligand, which are useful for comparison. scielo.brresearchgate.net The asymmetric stretching vibration νₐₛ(C=O) and the symmetric stretching vibration νₛ(C=O) are particularly diagnostic. The positions of these bands help to confirm the bidentate chelation of the oxalate ligand to the iron center.

Table 1: Characteristic IR Vibrational Frequencies for [Fe(phen)₂(ox)] and Related Species (cm⁻¹) Note: Exact frequencies can vary based on the specific crystalline form and experimental conditions. Data is compiled from typical values for metal-phenanthroline and metal-oxalate complexes.

| Vibration Mode | Free 1,10-Phenanthroline | Free Oxalate (ion) | [Fe(phen)₂(ox)] Complex | Assignment |

| Ring C=C & C=N Stretching | ~1400-1620 | - | ~1420-1630 (Shifts observed) | Phenanthroline ring vibrations, shifted upon coordination |

| C-H Out-of-Plane Bending | ~730, 850 | - | ~735, 855 (Shifts observed) | Phenanthroline C-H bending, perturbed by coordination |

| νₐₛ(C=O) | - | ~1600-1640 | ~1650-1700 | Asymmetric C=O stretch of coordinated oxalate |

| νₛ(C=O) | - | ~1315, 1360 | ~1300-1350 | Symmetric C=O stretch of coordinated oxalate |

| Fe-N Stretching | - | - | ~400-500 | Metal-ligand bond vibration |

| Fe-O Stretching | - | - | ~500-600 | Metal-ligand bond vibration |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for elucidating the structure of molecules in solution. However, its application to this compound can be complex. The iron center in the complex is Fe(II), which has a d⁶ electron configuration. Depending on the ligand field strength, it can exist in either a low-spin (diamagnetic, S=0) or high-spin (paramagnetic, S=2) state. dtu.dk

In many iron(II) complexes with strong field ligands like 1,10-phenanthroline, a low-spin state is favored, rendering the complex diamagnetic and suitable for standard NMR analysis. For instance, the related [Fe(phen)₃]²⁺ complex is diamagnetic. chegg.com Assuming [Fe(phen)₂(ox)] is also low-spin and diamagnetic in solution, its ¹H and ¹³C NMR spectra would provide detailed structural information.

The ¹H NMR spectrum would be expected to show a set of distinct signals corresponding to the protons on the two 1,10-phenanthroline ligands. Due to the coordination with iron, these signals would be shifted downfield compared to the free phenanthroline ligand. researchgate.net The symmetry of the complex in solution would dictate the number of unique proton signals observed.

The ¹³C NMR spectrum would similarly show signals for the carbon atoms of the phenanthroline and oxalate ligands. The chemical shifts of the phenanthroline carbons, particularly those adjacent to the coordinating nitrogen atoms (C2, C9), would be significantly affected upon complexation. mdpi.com The carboxylate carbon signal from the oxalate ligand would also provide evidence of its coordination environment.

It is important to note that if the complex were to exhibit paramagnetic behavior in solution, the NMR signals would be significantly broadened and shifted, making interpretation more challenging. Studies on related silver(I) phenanthroline complexes have utilized NMR to investigate their dynamic behavior and stoichiometry in solution, highlighting the power of this technique for understanding coordination compounds. nih.gov

Table 2: Hypothetical ¹H NMR Chemical Shifts (δ, ppm) for Diamagnetic [Fe(phen)₂(ox)] in DMSO-d₆ Note: This table is illustrative, based on expected shifts from free phenanthroline upon coordination. Actual values would require experimental verification.

| Proton | Free 1,10-Phenanthroline | Expected in [Fe(phen)₂(ox)] | Multiplicity |

| H-2, H-9 | ~9.15 | > 9.2 | Doublet |

| H-3, H-8 | ~8.00 | > 8.1 | Doublet of doublets |

| H-4, H-7 | ~8.33 | > 8.4 | Doublet |

| H-5, H-6 | ~7.75 | > 7.8 | Singlet/Multiplet |

Thermal Analysis (TGA/DSC) for Decomposition Pathways and Phase Transitions

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), provide crucial information about the thermal stability, decomposition patterns, and phase transitions of the [Fe(phen)₂(ox)] complex.

TGA measures the change in mass of a sample as a function of temperature. When [Fe(phen)₂(ox)] is heated, it will decompose in a series of steps. A typical TGA curve for such a complex would show an initial region of stability up to a certain temperature, followed by one or more mass loss events corresponding to the removal of the ligands. The oxalate ligand is generally less thermally stable than the phenanthroline ligand and may decompose first, releasing carbon dioxide and carbon monoxide. youtube.com The subsequent decomposition at higher temperatures would involve the loss of the two phenanthroline ligands. The final residue at the end of the analysis is typically a stable iron oxide, such as Fe₂O₃ or Fe₃O₄, depending on the atmosphere (e.g., air or inert gas). researchgate.net

DSC measures the heat flow into or out of a sample as it is heated or cooled. It reveals phase transitions like melting, crystallization, and solid-state transitions, as well as the enthalpy changes associated with decomposition. For [Fe(phen)₂(ox)], the DSC curve would show endothermic or exothermic peaks corresponding to the decomposition events seen in the TGA. For example, the decomposition of the oxalate and phenanthroline ligands would be associated with distinct peaks. uniroma1.it Studies on related iron(III) Schiff base complexes show multi-stage decomposition patterns, which can be used as a model to interpret the thermal behavior of [Fe(phen)₂(ox)]. scitechnol.com

Table 3: Expected Thermal Decomposition Stages for [Fe(phen)₂(ox)] Note: Temperature ranges are approximate and depend on the heating rate and atmosphere. Data is based on general behavior of similar metal-organic complexes.

| Temperature Range (°C) | Mass Loss (%) | Associated Process | DSC Peak |

| ~200 - 350 | ~15-20% | Decomposition of oxalate ligand (loss as CO, CO₂) | Endothermic/Exothermic |

| ~350 - 600 | ~60-70% | Decomposition and removal of phenanthroline ligands | Endothermic/Exothermic |

| > 600 | - | Formation of stable iron oxide residue | - |

Electronic and Photophysical Behavior of Bis 1,10 Phenanthroline Oxalatoiron

Absorption and Emission Spectroscopy: Characterization of Electronic Transitions

The electronic absorption and emission characteristics of iron(II) phenanthroline complexes are governed by transitions involving the metal d-orbitals and the π-orbitals of the aromatic ligands.

The UV-Visible absorption spectrum of iron(II)-phenanthroline complexes is typically characterized by two main types of electronic transitions:

Ligand-Centered (LC) π→π* Transitions: Intense absorption bands are observed in the ultraviolet region, generally below 300 nm. These transitions are attributed to π→π* electronic promotions within the aromatic system of the 1,10-phenanthroline (B135089) ligands. researchgate.net For the free 1,10-phenanthroline ligand, absorption peaks are noted around 227 nm and 263 nm. researchgate.net Upon coordination to a metal center, these bands may experience a shift. researchgate.net

Metal-to-Ligand Charge Transfer (MLCT) Bands: A broad, moderately intense absorption band is typically found in the visible region of the spectrum. rsc.org This band is assigned to a metal-to-ligand charge transfer (MLCT) transition, where an electron is promoted from a d-orbital of the iron(II) center (t₂g) to an unoccupied π* orbital of a phenanthroline ligand. researchgate.netnih.gov In the analogous [Fe(phen)₃]²⁺ complex, this MLCT absorption is responsible for its characteristic deep red color, with a maximum absorption (λₘₐₓ) around 510 nm in aqueous solution. rsc.org The replacement of one phenanthroline ligand with an oxalate (B1200264) ligand, which is a σ- and π-donor, is expected to alter the energy of the metal orbitals and thus shift the position of the MLCT band.

Table 1: Representative UV-Vis Absorption Data for an Analogous Iron-Phenanthroline Complex

| Complex | Transition Type | Absorption Maximum (λₘₐₓ) | Molar Extinction Coefficient (ε) | Solvent | Reference |

|---|---|---|---|---|---|

| [Fe(phen)₃]²⁺ | MLCT (d→π) | 510 nm | 1.10 x 10⁴ M⁻¹cm⁻¹ | Water | rsc.org |

| [Fe(phen)₃]²⁺ | LC (π→π) | ~265 nm | - | Water | researchgate.net |

Unlike the highly luminescent complexes of heavier transition metals like ruthenium(II), iron(II) polypyridyl complexes are characteristically non-luminescent or exhibit very weak emission at room temperature. nih.gov This behavior is due to their unique excited-state deactivation pathways.

Upon excitation into the MLCT band, the initially formed singlet MLCT (¹MLCT) state rapidly undergoes intersystem crossing to a triplet MLCT (³MLCT) state. unige.ch In iron(II) complexes, this ³MLCT state is energetically close to low-lying, non-emissive metal-centered (MC) ligand-field states (triplet ³T and quintet ⁵T). nih.govaip.org

The deactivation mechanism is as follows:

Excitation: Fe(II) + hν → ¹MLCT

Intersystem Crossing (ISC): ¹MLCT → ³MLCT (occurs on a femtosecond timescale) unige.ch

Deactivation to MC States: The ³MLCT state rapidly decays to a lower-energy MC state (e.g., ⁵T₂). aip.org This transition is extremely fast (hundreds of femtoseconds to a few picoseconds) and provides an efficient non-radiative decay path back to the ground state. unige.chaip.org

This ultrafast population of MC states effectively quenches any potential photoluminescence or phosphorescence from the MLCT excited states, explaining the poor emissive properties of most iron(II)-phenanthroline complexes at ambient temperatures. acs.orgnih.gov

Consistent with the efficient non-radiative deactivation pathways, the luminescence quantum yields (Φ) for complexes like [Fe(phen)₃]²⁺ are effectively zero at room temperature. unige.chnih.gov The lifetimes (τ) of their MLCT excited states are exceptionally short, typically in the picosecond (ps) or even sub-picosecond range. aip.org

For instance, while a luminescent Fe(III) complex, [Fe(pzTp)(CN)₃]⁻, has shown a measurable quantum yield of 0.02% and a lifetime of 80 ps, this is an exception. nih.gov More typically, the lifetime of the MLCT state in Fe(II) complexes is orders of magnitude shorter than in their ruthenium(II) counterparts. nih.gov In a related complex, [Fe(phen)₂(TTF-dppz)]²⁺, excitation of the MLCT band leads to the population of a high-spin state with a lifetime of approximately 1.5 nanoseconds (ns). unige.ch However, for most standard iron(II) polypyridyls, the initially excited MLCT state decays in picoseconds or less. nih.govdtu.dk

Table 2: Representative Excited-State Properties for Analogous Iron Complexes

| Complex | Excited State | Lifetime (τ) | Quantum Yield (Φ) | Conditions | Reference |

|---|---|---|---|---|---|

| [Fe(bpy)₃]²⁺ | MLCT | ~0.96 ps | ~0 | Room Temp. | aip.org |

| [Fe(phen)₂(TTF-dppz)]²⁺ | High-Spin (from MLCT) | ~1.5 ns | Not Reported | CH₂Cl₂, Room Temp. | unige.ch |

| [Fe(pzTp)(CN)₃]⁻ (Fe(III)) | ²LMCT | 80 ± 2 ps | 0.02% | CHCl₃, Room Temp. | nih.gov |

Electrochemical Properties: Redox Potentials and Electron Transfer Mechanisms

The electrochemical behavior of bis(1,10-phenanthroline)oxalatoiron is centered on the redox activity of the iron center, which can be reversibly oxidized from Fe(II) to Fe(III).

Cyclic voltammetry (CV) is a key technique for probing the redox properties of these complexes. For iron(II)-phenanthroline complexes, CV typically reveals a reversible, one-electron oxidation process corresponding to the Fe(II)/Fe(III) couple. conicet.gov.arnih.gov

Fe(II)(phen)₂(ox) ⇌ [Fe(III)(phen)₂(ox)]⁺ + e⁻

The formal redox potential (E°') for this process is highly dependent on the nature of the ligands coordinated to the iron center. The 1,10-phenanthroline ligand, being a strong π-acceptor, stabilizes the lower oxidation state (Fe(II)). semanticscholar.org This makes the oxidation of the iron center more difficult, resulting in a high positive redox potential. For the [Fe(phen)₃]²⁺/[Fe(phen)₃]³⁺ couple, the formal potential is reported to be approximately +1.14 V (vs. NHE). semanticscholar.org

The oxalate ligand, in contrast to phenanthroline, is primarily a σ- and π-donor. Replacing one π-accepting phenanthroline with an electron-donating oxalate ligand would be expected to increase the electron density on the iron center, making it easier to oxidize. Therefore, the redox potential for the [Fe(phen)₂(ox)]⁰/⁺ couple is predicted to be lower (less positive) than that of the [Fe(phen)₃]²⁺/³⁺ couple.

Table 3: Redox Potentials for the Fe(II)/Fe(III) Couple in Phenanthroline Complexes

| Redox Couple | Formal Potential (E°') vs. NHE | Reference |

|---|---|---|

| [Fe(H₂O)₆]²⁺/³⁺ | +0.77 V | thaiscience.info |

| [Fe(phen)₃]²⁺/³⁺ | +1.14 V | semanticscholar.org |

| [Fe(phen)₂(ox)]⁰/⁺ | Predicted to be < +1.14 V |

The ability of iron-phenanthroline complexes to participate in light-induced electron transfer reactions makes them candidates for photoredox catalysis. acs.orgnih.gov Although their MLCT excited-state lifetimes are very short, the rapidly formed metal-centered states can be photofunctional. acs.orgnih.gov

The general mechanism for photoredox activity involves:

Light Absorption: The complex absorbs light, promoting it to an MLCT excited state.

Formation of MC State: The excited complex quickly relaxes to a metal-centered state (e.g., ⁵T₂).

Electron Transfer: This highly reactive MC state can then act as either a reducing or oxidizing agent by transferring or accepting an electron from a substrate molecule. acs.org

For a complex like this compound, the Fe(II) center in the excited state could potentially reduce a substrate, generating the Fe(III) form of the complex. Alternatively, the Fe(III) species can act as a redox mediator, shuttling electrons between a substrate and another component in the system. nih.gov The specific pathway for interfacial electron transfer, for example in dye-sensitized solar cells, would depend on the relative energy levels of the complex's excited state and the semiconductor's conduction band. acs.org

Dynamics of Electronic Excitation and Relaxation Processes

The electronic behavior of this compound is largely dictated by the nature of its constituent ligands and the central iron(II) metal ion. Upon absorption of light, the complex is promoted to an excited electronic state. The subsequent de-excitation processes are typically rapid and involve several competing pathways.

Iron(II) polypyridyl complexes, such as those containing 1,10-phenanthroline, are known to exhibit intense metal-to-ligand charge transfer (MLCT) transitions in the visible region of the electromagnetic spectrum. researchgate.net This involves the transfer of an electron from a d-orbital of the iron center to a π* orbital of the phenanthroline ligands. researchgate.net However, a key feature of these iron complexes is the presence of low-lying metal-centered (MC) or ligand-field (LF) excited states.

The relaxation dynamics of these complexes are characterized by ultrafast deactivation of the initially formed MLCT state. Following excitation to a singlet MLCT (¹MLCT) state, the molecule typically undergoes very rapid intersystem crossing to a triplet MLCT (³MLCT) state. This process is often followed by a transition to a higher spin metal-centered state, typically a quintet state (⁵T₂), which then relaxes back to the singlet ground state (¹A₁). nih.govnih.gov This rapid population of non-luminescent MC states is a primary reason for the typically short excited-state lifetimes of many iron(II) polypyridyl complexes compared to their ruthenium(II) counterparts. nih.gov

For the closely related complex, tris(1,10-phenanthroline)iron(II), [Fe(phen)₃]²⁺, the lifetime of the high-spin ⁵T₂ state has been reported to be approximately 1.1 nanoseconds in acetonitrile (B52724). nih.gov The deactivation pathway involves a transition from the ³MLCT state to the ⁵T₂ state, which then returns to the ground state. nih.gov The activation barrier for the conversion of the high-spin ⁵T₂ state to the low-spin ¹A₁ ground state has been determined to be in the range of 300-350 cm⁻¹ for similar tris(bipyridine)iron(II) complexes in acetonitrile solution. nih.gov

A general representation of the excited-state dynamics for a typical Fe(II) polypyridyl complex is shown below:

| Step | Process | Timescale (approximate) |

| 1 | Light Absorption (Excitation) | Femtoseconds (fs) |

| 2 | ¹MLCT → ³MLCT (Intersystem Crossing) | Sub-picoseconds (ps) |

| 3 | ³MLCT → ⁵T₂ (Intersystem Crossing) | Picoseconds (ps) |

| 4 | ⁵T₂ → ¹A₁ (Ground State Recovery) | Nanoseconds (ns) |

This table presents a generalized model for Fe(II) polypyridyl complexes and the exact timescales for this compound may vary.

Investigation of Light-Induced Electron Transfer Reactions

The ability of this compound and related complexes to undergo light-induced electron transfer is a key aspect of their photochemistry. Upon excitation to the MLCT state, the complex essentially becomes a good reducing agent, capable of donating an electron to a suitable acceptor molecule. This property is of significant interest in the context of dye-sensitized solar cells (DSSCs).

In a DSSC, a dye molecule, such as an iron complex, is adsorbed onto the surface of a wide-bandgap semiconductor, typically titanium dioxide (TiO₂). Upon light absorption, the excited dye injects an electron into the conduction band of the semiconductor, initiating the flow of electric current. The efficiency of this process depends on the rate of electron injection versus the rates of competing deactivation pathways of the excited state.

The general mechanism for light-induced electron transfer in a DSSC utilizing an iron(II) phenanthroline complex can be summarized as follows:

| Step | Reaction | Description |

| 1 | [Fe(phen)₂(ox)] + hν → [Fe(phen)₂(ox)] | Light absorption and excitation to the MLCT state. |

| 2 | [Fe(phen)₂(ox)] + TiO₂ → [Fe(phen)₂(ox)]⁺ + e⁻(TiO₂) | Electron injection from the excited complex into the TiO₂ conduction band. |

| 3 | [Fe(phen)₂(ox)]* → [Fe(phen)₂(ox)] | Non-radiative decay to the ground state (competing pathway). |

| 4 | [Fe(phen)₂(ox)]⁺ + I⁻ → [Fe(phen)₂(ox)] + I₃⁻ | Regeneration of the ground state of the complex by an electron donor in the electrolyte. |

This table illustrates the fundamental steps in a dye-sensitized solar cell. The efficiency is dependent on the relative rates of steps 2 and 3.

Exploration of Mechanochromic Response Mechanisms

Mechanochromism is the phenomenon where a material changes its color in response to a mechanical stimulus, such as grinding, shearing, or pressure. This property is of interest for applications in sensors, memory devices, and smart materials. While the mechanochromic response of this compound has not been specifically reported, studies on related transition metal complexes containing 1,10-phenanthroline ligands suggest that this class of compounds has the potential to exhibit such behavior.

For instance, copper(I) complexes with phenanthroline-based ligands have been investigated as potential mechanochromic indicators. Theoretical studies using density functional theory (DFT) have predicted that mechanical pulling on these complexes can lead to a shift in their metal-to-ligand charge transfer bands in the visible region of the spectrum.

The proposed mechanism for mechanochromism in such complexes involves the distortion of the coordination geometry around the metal center upon the application of mechanical force. This distortion alters the energy levels of the d-orbitals of the metal and the π* orbitals of the ligands. As a consequence, the energy of the MLCT transition changes, leading to a change in the color of the complex.

Should this compound exhibit mechanochromism, the expected mechanism would likely involve a similar distortion of its octahedral geometry. The presence of the asymmetric oxalate ligand in addition to the two phenanthroline ligands could lead to complex structural changes under mechanical stress.

Magnetic Properties and Spin State Phenomena in Bis 1,10 Phenanthroline Oxalatoiron

Investigation of Magnetic Susceptibility and Magnetic Ordering Phenomena

The study of magnetic susceptibility provides fundamental insights into the magnetic nature of a material, including the strength and type of magnetic interactions between metal centers.

The magnetic susceptibility of paramagnetic materials is typically measured as a function of temperature to understand the electronic ground state and any magnetic ordering phenomena. For many transition metal complexes, the product of the molar magnetic susceptibility and temperature (χT) is analyzed. nih.gov In quantum antiferromagnets, the susceptibility often exhibits a Curie-Weiss behavior at high temperatures, but as the temperature is lowered, it deviates and goes through a broad maximum before decreasing. aps.org

In the case of spin crossover (SCO) systems, such as the closely related compound Fe(phen)2(NCS)2, temperature-dependent magnetic susceptibility measurements are particularly revealing. For single crystals of Fe(phen)2(NCS)2, the χT product drops suddenly around a critical temperature (Tc) of 176.5 K. bohrium.com This sharp decrease signifies a transition from a high-spin (HS) state at higher temperatures to a low-spin (LS) state at lower temperatures. bohrium.com However, even at very low temperatures (near 110 K), a residual HS fraction of about 17% can remain, indicating an incomplete spin transition. bohrium.com The abruptness of this transition can be influenced by the method of sample preparation, suggesting that crystallite size and defects play a role. bohrium.com For some complexes, a gradual spin-state switching is observed instead of an abrupt one. nih.gov

Interactive Table: Magnetic Behavior of a Related Spin Crossover Complex

| Compound | Phenomenon | Transition Temperature (T1/2) | Key Observation |

| Fe(phen)2(NCS)2 | Spin Crossover | ~176.5 K | Sudden drop in χT product, indicating HS to LS transition. bohrium.com |

| [FeL2][BF4]2 | Spin Crossover | ~240 K | Abrupt, hysteretic spin transition. |

| Complex 1 (from source nih.gov) | Spin Crossover | 254 K | Gradual spin-state switching. nih.gov |

Magnetic coupling describes the interaction between individual magnetic moments (spins) on adjacent metal centers. These interactions can be ferromagnetic (aligning spins parallel) or antiferromagnetic (aligning spins antiparallel). The nature and magnitude of this coupling are often quantified by the exchange coupling constant, J. A negative J value typically signifies antiferromagnetic coupling, while a positive value indicates ferromagnetic coupling.

In dinuclear complexes, the coupling is mediated by bridging ligands. Studies on bis(μ-phenoxido)dicopper(II) complexes have demonstrated a clear magneto-structural correlation, where the Cu-O-Cu bridge angle is a key determinant of the coupling type. nih.gov A crossover from antiferromagnetic to ferromagnetic coupling can occur at a specific "crossover angle". nih.gov For example, in one series of dicopper(II) complexes, this crossover was determined to occur at an angle of approximately 87°. nih.gov The nature of the exchange coupling can also be tuned by making subtle changes to the ligands, such as adding remote substituents, which can switch the interaction from antiferromagnetic to ferromagnetic. nih.gov While these specific examples involve copper centers, the underlying principles of superexchange through bridging ligands are fundamental to understanding magnetic interactions in many polynuclear transition metal complexes.

Spin State Transitions and External Stimuli Responsiveness (e.g., Temperature, Pressure, Light)

The spin state of an iron(II) complex can be sensitive to external factors, leading to switchable materials with potential applications in memory and sensing devices. nih.gov

Bis(1,10-phenanthroline)oxalatoiron is characterized as a low-spin iron(II) complex. ontosight.ai The iron(II) ion has a d⁶ electronic configuration. In an octahedral ligand field, the d-orbitals split into two sets: the lower-energy t₂g orbitals and the higher-energy eg orbitals. For a low-spin d⁶ configuration, all six electrons occupy the t₂g orbitals, resulting in a total spin of S=0. This diamagnetic state is a consequence of the strong ligand field generated by the 1,10-phenanthroline (B135089) and oxalate (B1200264) ligands, which causes a large energy separation between the t₂g and eg orbitals, making it energetically favorable for the electrons to pair up in the lower level. ontosight.ai The Fe-N bond lengths in related low-spin tris(1,10-phenanthroline)iron(II) complexes are also indicative of this low-spin state. nih.gov

While this compound itself is a stable low-spin complex, the broader system of iron(II) bis(1,10-phenanthroline) complexes is well-known for exhibiting spin crossover (SCO) behavior. ontosight.aibohrium.com SCO is a phenomenon where the complex switches between the low-spin (LS, S=0) and high-spin (HS, S=2) states in response to external stimuli like temperature, pressure, or light irradiation. researchgate.net

The compound Fe(phen)₂(NCS)₂ is a classic example. bohrium.com The transition from the paramagnetic HS state to the diamagnetic LS state upon cooling is driven by a change in the free energy of the system. bohrium.com The HS state has longer metal-ligand bonds and is entropically favored, while the LS state is enthalpically favored. The transition involves significant reorganization of the [FeN₆] octahedron geometry. bohrium.com The temperature at which the HS and LS populations are equal is known as the transition temperature, T₁/₂. By chemically modifying the ligands, this transition temperature can be tuned over a very wide range, from as low as 130 K to as high as 600 K in some systems. rsc.orgrsc.org This tunability highlights the sensitivity of the spin state to the electronic and steric properties of the ligands. rsc.org

Theoretical Interpretation of Magnetic Exchange Interactions and Spin Density Distribution

Theoretical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for interpreting and predicting the magnetic properties of coordination complexes. rsc.orgorientjchem.org

Magnetic exchange interactions can be rationalized by analyzing the overlap of magnetic orbitals. DFT calculations can provide estimates of the exchange interaction, J, and analyze its dependence on geometric parameters and environmental factors, such as solvent polarity. rsc.org

Furthermore, these theoretical methods allow for the mapping of spin density distribution within a molecule. scispace.comresearchgate.net In paramagnetic complexes, the unpaired spin is not entirely localized on the metal ion but is partially delocalized onto the atoms of the surrounding ligands. researchgate.net This spin density transfer can be quantified experimentally using techniques like electron paramagnetic resonance (EPR) and corroborated by DFT calculations. scispace.comresearchgate.net This delocalization is a key aspect of the superexchange mechanism that governs magnetic coupling between metal centers. The distribution of spin density is intrinsically linked to the electronic structure, including phenomena such as Metal-to-Ligand Charge Transfer (MLCT), where electron density is shifted from the metal to the ligand orbitals. orientjchem.org

Computational and Theoretical Investigations of Bis 1,10 Phenanthroline Oxalatoiron

Density Functional Theory (DFT) Calculations for Ground State Electronic Structure

Density Functional Theory is a computational quantum mechanical modeling method used to investigate the electronic structure (principally the ground state) of many-body systems, in particular atoms, molecules, and the condensed phases. DFT has been widely applied to study the properties of transition metal complexes.

A fundamental application of DFT is the determination of the most stable molecular structure through geometry optimization. This process calculates the total energy of a molecular configuration and systematically alters the geometry to find the lowest energy arrangement, which corresponds to the equilibrium structure.

In these analogous complexes, DFT calculations accurately predict a distorted octahedral geometry. A key finding from these studies is the significant impact of the iron center's spin state (low-spin vs. high-spin) on the molecular geometry. The transition from a low-spin (LS) to a high-spin (HS) state involves the population of anti-bonding e_g orbitals, leading to a considerable elongation of the metal-ligand bonds. rsc.org For instance, in Fe(phen)2(NCS)2, the Fe-N bond lengths are calculated to increase by approximately 0.2 Å upon LS to HS transition. rsc.org This structural change is a critical factor influencing the compound's physical and chemical properties.

Table 1: Representative DFT-Calculated Structural Parameters for an Analogous Fe(II)-phenanthroline Complex (Fe(phen)2(NCS)2) in Low-Spin and High-Spin States.

| Parameter | Low-Spin (LS) State | High-Spin (HS) State | Change (HS - LS) |

|---|---|---|---|

| Fe-N(phen) Bond Length | ~1.97 Å | ~2.17 Å | ~+0.20 Å |

| Fe-N(NCS) Bond Length | ~1.90 Å | ~2.06 Å | ~+0.16 Å |

| N(phen)-Fe-N(phen) Angle | ~83° | ~77° | ~-6° |

Data derived from computational studies on Fe(phen)2(NCS)2, which serves as a model for the structural changes expected in Bis(1,10-phenanthroline)oxalatoiron. rsc.org

Molecular Orbital (MO) analysis derived from DFT calculations explains the electronic transitions, reactivity, and kinetic stability of a compound. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The energy difference between them, the HOMO-LUMO gap, is a key indicator of molecular excitability.

In iron(II) complexes with aromatic N-heterocyclic ligands like 1,10-phenanthroline (B135089), the frontier orbitals typically have distinct characters. The HOMO is predominantly centered on the metal, corresponding to the filled t2g d-orbitals of the iron(II) center. Conversely, the LUMO is primarily located on the π-system of the 1,10-phenanthroline ligands (π* orbitals). This spatial separation and character of the HOMO and LUMO are the foundation for the intense Metal-to-Ligand Charge Transfer (MLCT) transitions observed in their electronic spectra. rsc.org

Table 2: Conceptual Molecular Orbital Characteristics for this compound based on DFT Analysis of Analogous Complexes.

| Orbital | Primary Character | Location of Electron Density | Role in Electronic Transitions |

|---|---|---|---|

| LUMO | Ligand π* | 1,10-phenanthroline rings | Electron Acceptor |

| HOMO | Metal d-orbital (t2g) | Iron(II) center | Electron Donor |

| HOMO-LUMO Gap | Energy Difference | N/A | Determines energy of lowest electronic excitation |

DFT calculations can accurately predict the vibrational frequencies of a molecule, which can be directly correlated with experimental infrared (IR) and Raman spectra. This correlation aids in the assignment of complex experimental spectra and provides insight into how molecular structure is affected by factors like the metal's spin state.

For iron(II)-phenanthroline complexes, the vibrational modes of the phenanthroline ligands are sensitive to the spin state of the iron center. rsc.org Computational studies on analogous systems show that the calculated IR spectra for the low-spin and high-spin forms are distinct. rsc.org The elongation of the Fe-N bonds in the high-spin state weakens the coordination, leading to shifts in the vibrational frequencies of the ligand. For example, specific bands in the 1400-1650 cm⁻¹ region of the IR spectrum, associated with the phenanthroline ring, show characteristic changes, making them diagnostic for the spin state. rsc.org Comparing these simulated spectra with experimental data allows for a definitive assignment of the ground spin state of the complex.

Table 3: Predicted Shifts in Vibrational Frequencies for Key Ligand Modes in an Fe(II)-phenanthroline Complex upon Spin Transition.

| Vibrational Mode | Frequency in LS State (cm⁻¹) | Frequency in HS State (cm⁻¹) | Predicted Shift |

|---|---|---|---|

| Phenanthroline Ring Stretch | ~1605 | ~1595 | Negative |

| Phenanthroline Ring Deformation | ~1495 | ~1485 | Negative |

| Phenanthroline C-H Bending | ~730 | ~720 | Negative |

Data based on general trends observed in DFT simulations of spin-crossover complexes like Fe(phen)2(NCS)2. rsc.org

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Dynamics

While DFT is focused on the ground state, Time-Dependent Density Functional Theory (TD-DFT) is the primary computational method for studying excited states and simulating electronic absorption spectra (like UV-Visible spectra).

TD-DFT calculates the energies and intensities (oscillator strengths) of electronic transitions from the ground state to various excited states. This information can be used to generate a theoretical UV-Visible absorption spectrum that can be compared directly with experimental measurements.

Experimental studies on this compound report a characteristic absorption band in the visible region at approximately 510 nm. researchgate.net This absorption is responsible for the compound's color. TD-DFT calculations on this complex would aim to reproduce this absorption peak. The calculations would predict the specific wavelength (λmax), intensity, and the nature of the electronic transition giving rise to this peak.

Table 4: Representative Comparison of Experimental and Theoretical UV-Visible Data.

| Parameter | Experimental Value | Typical TD-DFT Simulated Value |

|---|---|---|

| λmax (Visible Band) | ~510 nm researchgate.net | 500 - 530 nm |

| Molar Absorptivity (ε) | High | Correlates with calculated Oscillator Strength (f > 0) |

| Transition Assignment | Charge Transfer | Metal-to-Ligand Charge Transfer (MLCT) |

A key strength of TD-DFT is its ability to elucidate the nature of electronic excitations. By analyzing the molecular orbitals involved in a calculated transition, one can determine its character, such as whether it is a ligand-centered (LC), metal-centered (MC), or charge-transfer (CT) transition.

For this compound, the absorption band at 510 nm is attributed to a Metal-to-Ligand Charge Transfer (MLCT) transition. researchgate.net TD-DFT calculations would confirm this by showing that the excitation involves the promotion of an electron from the HOMO (primarily Fe(II) d-orbitals) to the LUMO (primarily phenanthroline π* orbitals). This process effectively moves electron density from the metal center to the ligands upon absorption of light and is a defining characteristic of many photophysically active transition metal complexes. researchgate.netscience.gov This MLCT mechanism is crucial for applications in areas like photocatalysis and solar energy conversion.

Advanced Computational Analyses for Intermolecular Interactions and Crystal Packing

The arrangement of molecules in a crystal lattice is directed by a delicate balance of intermolecular forces. Advanced computational techniques allow for the detailed characterization and quantification of these interactions, providing a comprehensive understanding of the supramolecular architecture of this compound.

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystalline environment. This method partitions the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule (the promolecule) dominates the corresponding sum over the crystal (the procrystal). The resulting surface provides a visual representation of the molecule's shape within its crystalline environment and highlights regions of close contact with neighboring molecules.

For this compound, the Hirshfeld surface would be mapped with properties such as dnorm, which identifies regions of intermolecular contacts that are shorter or longer than the van der Waals radii. Red spots on the dnorm surface would indicate close contacts, such as hydrogen bonds and other significant interactions.

The two-dimensional fingerprint plot is derived from the Hirshfeld surface and provides a quantitative summary of the intermolecular contacts. It is a plot of the distance from the surface to the nearest nucleus inside the surface (dᵢ) versus the distance to the nearest nucleus outside the surface (dₑ). The distribution and shape of the points on this plot are characteristic of specific types of interactions. For this compound, the fingerprint plot would likely reveal the following significant contacts:

H···H Contacts: These typically appear as a large, diffuse region in the center of the plot and represent the most abundant interactions due to the numerous hydrogen atoms on the phenanthroline ligands.

C···H/H···C Contacts: These interactions, often associated with π-stacking, would be visible as distinct "wings" on the fingerprint plot.

O···H/H···O Contacts: Sharp spikes in the lower region of the plot would indicate the presence of hydrogen bonds between the oxygen atoms of the oxalate (B1200264) ligand and hydrogen atoms of adjacent phenanthroline ligands or solvent molecules, if present.

C···C Contacts: These would appear at longer dᵢ and dₑ values and are indicative of π-π stacking interactions between the aromatic rings of the phenanthroline ligands.

Table 1: Illustrative Quantification of Intermolecular Contacts from Hirshfeld Surface Analysis for this compound

| Intermolecular Contact | Contribution (%) |

| H···H | 45.2 |

| C···H/H···C | 25.8 |

| O···H/H···O | 18.5 |

| C···C | 5.5 |

| N···H/H···N | 3.1 |

| Other | 1.9 |

Note: The data in this table is representative and illustrates the expected distribution of intermolecular contacts for a compound of this nature. Actual values would be derived from the experimental crystal structure data.

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous framework for analyzing the electron density topology to characterize chemical bonding, including non-covalent interactions. In a QTAIM analysis of this compound, bond critical points (BCPs) would be located between interacting atoms. The properties at these BCPs, such as the electron density (ρ), its Laplacian (∇²ρ), and the total energy density (H(r)), would reveal the nature of the interactions. For the expected hydrogen bonds and van der Waals interactions, one would anticipate low ρ and positive ∇²ρ values, with the sign of H(r) distinguishing between purely non-covalent interactions and those with some degree of covalent character.

Complementary to QTAIM, the Non-Covalent Interaction (NCI) plot analysis is a visualization technique that highlights regions of non-covalent interactions in real space. It is based on the reduced density gradient (RDG) at low electron densities. The resulting isosurfaces are colored according to the sign of the second eigenvalue (λ₂) of the electron density Hessian matrix, which distinguishes between attractive (blue/green) and repulsive (red/yellow) interactions. For this compound, NCI plots would visually confirm the interactions predicted by Hirshfeld analysis, showing large green surfaces for van der Waals interactions between the phenanthroline rings and smaller, more localized blue discs for the C-H···O hydrogen bonds involving the oxalate ligand.

Energy framework analysis is a computational method that provides a visual and quantitative understanding of the energetic landscape of a crystal lattice. This analysis involves calculating the interaction energies between a central molecule and its neighbors and representing these energies as cylinders connecting the molecular centroids. The thickness of the cylinders is proportional to the strength of the interaction energy.

Table 2: Illustrative Interaction Energies from Energy Framework Analysis for this compound

| Interaction Type | Energy (kJ/mol) |

| Electrostatic | -75.3 |

| Dispersion | -120.5 |

| Repulsion | 85.1 |

| Total Energy | -110.7 |

Note: These values are illustrative and represent typical energy contributions for a packed molecular crystal of this type. The calculations are generally performed using quantum mechanical methods on molecular pairs from the crystal structure.

In Silico Modeling for Targeted Property Prediction and Rational Design

In silico modeling encompasses a range of computational techniques used to predict the physicochemical properties and reactivity of molecules. For this compound, these methods are invaluable for rationalizing its observed properties and for guiding the design of new complexes with enhanced functionalities.

Density Functional Theory (DFT) is a cornerstone of in silico modeling for transition metal complexes. DFT calculations can be employed to:

Optimize the molecular geometry: Predicting bond lengths and angles with high accuracy.

Calculate electronic properties: Determining the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial for understanding the complex's redox behavior and its potential as a photosensitizer in applications like dye-sensitized solar cells.

Simulate spectroscopic properties: Predicting UV-Vis and IR spectra to aid in the characterization of the compound.

By systematically modifying the ligands in silico, for example, by introducing different substituents on the phenanthroline rings, researchers can predict how these changes would affect the electronic structure and, consequently, the properties of the complex. This allows for a rational design approach to new materials, for instance, to tune the light-absorption properties for photovoltaic applications or to modulate the reactivity for catalysis.

Supramolecular Architectures and Crystal Engineering of Bis 1,10 Phenanthroline Oxalatoiron

Design Principles for Extended Coordination Networks

The formation of extended networks from discrete [Fe(phen)2(ox)] units is guided by the principles of molecular recognition and self-assembly, where the shape, charge, and chemical functionality of the constituent molecules direct their spontaneous organization into ordered structures.

The oxalate (B1200264) and 1,10-phenanthroline (B135089) ligands play distinct and crucial roles in the formation of supramolecular structures. The oxalate ligand, with its available oxygen atoms, can act as a hydrogen bond acceptor, facilitating connections to solvent molecules or other hydrogen bond donors within the crystal lattice. psu.eduresearchgate.net While typically a bidentate chelating ligand to a single iron center in this complex, its uncoordinated oxygen atoms are key sites for intermolecular interactions. ontosight.aipurdue.edu

The 1,10-phenanthroline ligands are rigid, planar, and aromatic, making them ideal for participating in π-π stacking interactions. labinsights.nlrsc.org These interactions, where the electron-rich aromatic rings of adjacent phenanthroline ligands overlap, are a significant driving force in the assembly of extended structures. psu.edumdpi.com The interplay between the hydrophilic domains created by the oxalate ligands and the hydrophobic domains established by the phenanthroline ligands is a critical design element in the crystal packing of these complexes. psu.edursc.org In some cases, the phenanthroline ligands can engage in offset face-to-face (OFF) stacking motifs, which represent a general one-dimensional motif for M(phen)2 complexes. psu.edu

The combination of these two ligands with differing functionalities allows for a "modular" approach to crystal engineering. By modifying the counter-ions or solvent molecules, it is possible to influence how these primary building blocks connect and arrange themselves in the solid state.

The formation of crystalline bis(1,10-phenanthroline)oxalatoiron structures is a hierarchical self-assembly process. nih.gov In solution, the primary coordination of the iron(II) ion by the two phenanthroline and one oxalate ligand forms the discrete [Fe(phen)2(ox)] complex. ontosight.ai This initial step is driven by the strong coordinate bonds between the metal center and the ligand donor atoms.

Subsequent self-assembly into a crystalline solid is then governed by weaker, non-covalent interactions. nih.gov These interactions, including hydrogen bonding and π-π stacking, direct the organization of the individual complex molecules into a well-defined, three-dimensional lattice. mdpi.com The process can be conceptualized as a series of steps where pre-formed molecular units associate into larger aggregates, which then organize into the final crystal structure. The specific conditions of crystallization, such as solvent and temperature, can influence the kinetics and thermodynamics of this assembly process, potentially leading to different crystalline forms (polymorphs).

Intermolecular Interactions Governing Crystal Packing

The precise arrangement of this compound molecules in the crystal lattice is the result of a delicate balance of several types of intermolecular interactions.

In addition to conventional O-H···O hydrogen bonds, weaker C-H···O interactions involving the hydrogen atoms of the phenanthroline ligands and the oxygen atoms of the oxalate are also prevalent. psu.edursc.org These interactions, though individually weak, can collectively provide significant stabilization to the crystal structure. The presence of a hydrogen-bonding network often defines specific domains within the crystal, segregating the hydrophilic regions from the hydrophobic aromatic regions. psu.edu

Table 1: Examples of Hydrogen Bonding in Related Metal-Phenanthroline-Oxalate Complexes

| Donor-H···Acceptor | System | Significance |

| O-H···O (oxalate) | [Co(phen)2(ox)]I(H2O)2(EtOH)0.5 | Links complex units via solvent molecules. psu.edu |

| C-H···O (oxalate) | Co(phen)2(ox) | Reinforces packing and contributes to a hydrophobic lattice. psu.edursc.org |

| O-H···O (water) | (Ph4P)Cr(phen)(ox)2 | Connects pairs of anionic complexes. psu.edu |

Note: This table provides examples from similar complexes to illustrate the types of hydrogen bonding that can be expected in this compound systems.

Pi-stacking interactions between the planar aromatic rings of the 1,10-phenanthroline ligands are a dominant force in the crystal packing of this compound. mdpi.com These interactions arise from the electrostatic attraction between the electron-rich π-systems of adjacent phenanthroline rings. The geometry of these interactions can vary, including face-to-face, edge-to-face, and offset or parallel-displaced arrangements. psu.edutu-clausthal.de

Table 2: Characteristics of Pi-Stacking Interactions in Phenanthroline-Containing Complexes

| Interaction Type | Typical Centroid-Centroid Distance (Å) | Role in Crystal Packing |

| Offset Face-to-Face (OFF) | ~3.5 - 3.9 | Formation of one-dimensional chains or layers. psu.eduresearchgate.net |

| Parallel Displaced | ~3.5 - 3.6 | Creation of stacked dimeric or polymeric units. tu-clausthal.de |

| Edge-to-Face (EF) | - | Contributes to the formation of complex 3D networks. psu.edu |

Note: The specific distances and arrangements can vary depending on the full crystal structure.

Other non-covalent interactions, such as anion-π interactions, can also be present, particularly when the counter-ion is an anion that can interact favorably with the electron-deficient regions of the phenanthroline rings. researchgate.net The collective contribution of these weaker interactions is essential for the formation of a stable and well-ordered crystalline solid.

Host-Guest Chemistry and Enclathration Phenomena

Host-guest chemistry involves the inclusion of smaller guest molecules within the cavities or channels of a larger host framework. The ability of a compound to act as a host is directly related to the presence of voids in its crystal lattice, which are often a feature of well-defined one-, two-, or three-dimensional supramolecular structures.

Currently, there is a lack of specific published research detailing the host-guest chemistry or enclathration (the trapping of guest molecules in a lattice) capabilities of this compound. For a compound to exhibit such phenomena, its supramolecular framework must assemble in a way that creates stable cavities of appropriate size and shape to accommodate guest molecules.

In related systems, the voids created by the specific arrangement of ligands around a metal center can trap solvent molecules or other small chemical species. For example, hydrated molecular salts containing 1,10-phenanthrolinium cations have been shown to form extensive hydrogen-bonded networks that incorporate numerous water molecules as guests. nih.gov The formation of such host-guest systems is a significant area of interest in materials science for applications in storage, separation, and sensing. Given the components of this compound, it is plausible that it could form frameworks capable of enclathration, though experimental evidence is needed to confirm this.

Advanced Applications in Materials Science and Catalysis

Photocatalytic Systems and Solar Energy Conversion Technologies

The quest for sustainable energy has driven research into earth-abundant transition metal complexes for solar energy conversion and photocatalysis. mdpi.com Iron, being highly abundant, is a focal point of this research, with complexes like Bis(1,10-phenanthroline)oxalatoiron being investigated for their potential to act as photosensitizers, which absorb light and initiate photochemical processes. ontosight.aimdpi.com The properties of the 1,10-phenanthroline (B135089) ligand are central to this function, as it is a versatile component in the design of photosensitizers for various applications, including the degradation of organic pollutants. researchgate.netresearchgate.net

This compound and related complexes are explored for their utility in dye-sensitized solar cells (DSSCs). ontosight.ai In a typical DSSC, a photosensitizer, or dye, is anchored to the surface of a wide-bandgap semiconductor. mdpi.com The operational principle involves the dye absorbing photons, which promotes it to an excited state from which it injects an electron into the semiconductor's conduction band, initiating the flow of electric current. mdpi.com

Iron(II) complexes are studied for this purpose due to their d⁶ electronic configuration, similar to more traditional but rarer ruthenium-based dyes. mdpi.com Phenanthroline-based complexes of other metals, such as copper(I), have shown properties desirable for a DSSC dye, including strong metal-to-ligand charge transfer (MLCT) absorption in the visible spectrum and a relatively long excited-state lifetime, which are critical for efficient performance. researchgate.net However, challenges remain, such as the potential instability of some metal complexes and their incompatibility with common electrolyte systems like iodide/triiodide. researchgate.net

The efficiency of a DSSC is fundamentally linked to the light-harvesting and charge separation capabilities of the dye. Effective light harvesting requires the dye to have strong absorption across the solar spectrum. Following light absorption, efficient charge separation—the transfer of an electron from the excited dye to the semiconductor—must occur more rapidly than other de-excitation pathways.

A key factor in achieving high efficiency is the suppression of charge recombination, where the injected electron returns to the oxidized dye. nih.gov The molecular design of the photosensitizer plays a crucial role here. The ancillary ligands in a complex can significantly influence photochemical stability and electron transfer dynamics. researchgate.net For instance, studies on related copper complexes have shown that the presence of a covalently attached electron donor can favorably alter the dye's behavior and improve efficiency. researchgate.net The long excited-state lifetimes associated with some phenanthroline complexes are advantageous for ensuring the charge separation process can proceed efficiently. researchgate.net

Catalysis: Exploration in Redox-Mediated Chemical Transformations

The capacity of the iron center in this compound to cycle between different oxidation states (redox activity) makes it a promising candidate for catalysis. ontosight.ai The 1,10-phenanthroline ligand system is well-known for forming redox-active complexes with various metals that can catalyze reactions such as the oxidation of ascorbate (B8700270) and glutathione. nih.govnih.govnih.gov

Phenanthroline-metal complexes have been employed as catalysts in a range of organic reactions. Their activity often stems from their ability to facilitate electron transfer in redox-mediated processes. For example, copper(II) complexes containing phenanthroline derivatives have been used to catalyze the aerobic oxidation of 1,10-phenanthroline to phen-dione. rsc.org In the realm of photocatalysis, platinum-phenanthroline complexes have been successfully used as photosensitizers to achieve the near-complete degradation of pollutants like 4-chlorophenol (B41353) under visible light irradiation. researchgate.net These examples highlight the potential of the phenanthroline framework in this compound to be applied to similar catalytic transformations in organic synthesis.

The development of efficient electrocatalysts from earth-abundant elements is critical for sustainable energy technologies. Phenanthroline-based complexes are actively investigated for several key electrocatalytic reactions.

Oxygen Reduction Reaction (ORR): The ORR is a fundamental reaction in fuel cells. Research has shown that a cobalt(II)-phenanthroline complex supported on reduced graphene oxide can act as a highly effective ORR catalyst. researchgate.net The M-N₄ center, formed by the metal ion and the four nitrogen atoms of the two phenanthroline ligands, is the active site that catalyzes the reaction through a desirable four-electron pathway. researchgate.net This provides a strong model for the potential of the Fe-N₄ core in this compound to function as an ORR electrocatalyst.

Carbon Dioxide (CO₂) Reduction and Hydrogen Evolution Reaction (HER): Phenanthroline complexes have also shown promise in the conversion of CO₂ into chemical fuels and the production of hydrogen from water. Review studies indicate that photoactive copper(I) phenanthroline complexes are versatile systems used in applications including the photoreduction of carbon dioxide and photocatalytic hydrogen production. researchgate.net This demonstrates the suitability of the phenanthroline ligand environment for facilitating these complex multi-electron transfer reactions, suggesting that the iron analogue is a worthy subject for investigation in these electrocatalytic fields.

Electrochemical Sensing and Detection Methodologies

Phenanthroline-based metal complexes are utilized in the development of electrochemical sensors due to their stable coordination chemistry and favorable redox properties. These sensors can be designed for high sensitivity and selectivity.

One approach involves modifying an electrode surface with a phenanthroline-containing molecule. A highly sensitive electrochemical sensor for the simultaneous detection of multiple toxic heavy metal ions was developed by modifying a glassy carbon electrode with a bis(imidazo[4,5-f] ontosight.ainih.govphenanthroline)-appended calix d-nb.infoarene. researchgate.net Using square wave anodic stripping voltammetry, this sensor achieved exceptionally low detection limits for cadmium, lead, and mercury ions. researchgate.net

Another powerful application is the real-time monitoring of complex chemical species. For instance, electrochemistry using platinum microelectrodes has been employed to measure the real-time extracellular concentration and dissociation of a bis(1,10-phenanthroline)silver(I) complex when exposed to lung cancer cells. nih.gov This methodology allows for detailed bio-speciation studies, providing insights into the compound's behavior in a biological environment. nih.gov These examples underscore the potential of this compound and related structures in advanced electrochemical detection and analysis.

Interactive Table: Performance of a Phenanthroline-Based Electrochemical Sensor

The following table details the performance of a glassy carbon electrode modified with bis(imidazo[4,5-f] ontosight.ainih.govphenanthroline) appended bis-triazolo Calix d-nb.infoarene for the simultaneous detection of heavy metal ions, as an example of the sensing capabilities of phenanthroline-based systems. researchgate.net

| Analyte | Detection Method | Achieved Limit of Detection (LOD) |

| Cadmium (Cd²⁺) | Square Wave Anodic Stripping Voltammetry | 0.037 nM |

| Lead (Pb²⁺) | Square Wave Anodic Stripping Voltammetry | 0.015 nM |

| Mercury (Hg²⁺) | Square Wave Anodic Stripping Voltammetry | 0.025 nM |

Development of Electrochemical Sensors Based on Redox Properties

The development of electrochemical sensors often relies on materials with stable and reversible redox activity. Iron complexes with 1,10-phenanthroline are well-suited for this purpose due to the distinct electrochemical signature of the Fe(II)/Fe(III) redox couple, which can be modulated by the coordination environment. ontosight.airesearchgate.net The inherent ability of these complexes to participate in redox reactions makes them prime candidates for catalytic and sensing applications. ontosight.ai

Detailed research into related systems underscores the potential of this class of compounds. For instance, new phenanthroline derivatives incorporating redox-active ferrocenyl groups have been synthesized to act as selective ionophores. ox.ac.uk These molecules demonstrate a specific electrochemical response to the presence of lithium ions (Li⁺), forming stable complexes. ox.ac.uk The electrochemical investigation of these ferrocene-phenanthroline hybrids reveals that the ferrocene-ferricenium redox potential is altered upon binding with Li⁺, allowing for direct electrochemical detection. ox.ac.uk While not the oxalatoiron complex itself, this research highlights a key design principle: the phenanthroline scaffold provides a stable framework for binding a target analyte, while a redox-active component (like the iron center or an attached ferrocene) provides a measurable signal.

Further studies on other metal-phenanthroline complexes, such as those with silver, have also demonstrated their utility in electrochemical sensing, where they can be used to monitor biological processes in real-time. nih.gov The foundational principle remains the modulation of the metal center's redox potential by the ligand environment and interaction with target species. researchgate.net

Emerging Applications in Responsive and Smart Materials

Smart materials that respond to external stimuli like mechanical force or light are at the forefront of materials science. The bis(1,10-phenanthroline) coordination sphere is a promising structural motif for designing such materials due to its rigidity and well-defined photochemical and electrochemical properties. nih.govrsc.org

Design and Mechanism of Mechanochromic Indicators

Mechanochromism, a change in color in response to mechanical force, is a key feature of some smart materials. While research has not specifically focused on the oxalatoiron complex, studies on analogous bis(1,10-phenanthroline) copper(I) complexes provide a clear blueprint for the design of such indicators. nih.govresearchgate.net These transition metal complexes are considered excellent candidates for mechanophores—molecular units that are responsive to mechanical stimuli. researchgate.net

The mechanism for these copper-based systems involves the application of an external force, which induces a geometric distortion in the complex. nih.gov Specifically, the force causes a flattening of the coordination geometry around the copper ion. This change in structure alters the energy levels of the molecule's frontier orbitals, leading to a noticeable shift in the metal-to-ligand charge transfer (MLCT) absorption band in the visible spectrum. nih.govresearchgate.net Time-dependent density functional theory (TD-DFT) calculations have predicted an observable color shift upon applying a pulling force in the nanonewton range. nih.gov This work establishes the bis(phenanthroline) unit as a viable scaffold for creating new classes of mechanochromic indicators. researchgate.net

Development of Photosensitive Materials